molecular formula C4H6N2OS B8450171 1-Hydroxy-2-methylsulfanylimidazole

1-Hydroxy-2-methylsulfanylimidazole

Cat. No.: B8450171
M. Wt: 130.17 g/mol
InChI Key: PKJRVTCWLBOPKP-UHFFFAOYSA-N
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Description

1-Hydroxy-2-methylsulfanylimidazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2-methylsulfanylimidazole typically involves the reaction of imidazole derivatives with methylthio reagents under controlled conditions. One common method includes the use of thionyl chloride and methylthio aniline as starting materials, followed by nucleophilic substitution and cyclization reactions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2-methylsulfanylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols and Sulfides: Formed through reduction reactions.

    Substituted Imidazoles: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-methylsulfanylimidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-2-methylsulfanylimidazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C4H6N2OS

Molecular Weight

130.17 g/mol

IUPAC Name

1-hydroxy-2-methylsulfanylimidazole

InChI

InChI=1S/C4H6N2OS/c1-8-4-5-2-3-6(4)7/h2-3,7H,1H3

InChI Key

PKJRVTCWLBOPKP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CN1O

Origin of Product

United States

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